molecular formula C20H37N3O5S B12396648 N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt

N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt

Cat. No.: B12396648
M. Wt: 434.6 g/mol
InChI Key: KGIBHDNDPZUJMP-GPRACHGUSA-N
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Description

Chemical Identity and Structural Characterization of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for branched cysteine derivatives and deuterated analogs. The parent structure, N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine, is modified by deuteration at three hydrogen positions (indicated by "-d3") and forms a dicyclohexylammonium salt. The IUPAC name is derived as follows:

  • Core structure : N-Acetyl-L-cysteine with a substituent at the sulfur atom.
  • Substituent : A 2-hydroxy-3-propionamide group attached to the sulfur.
  • Isotopic label : Three deuterium atoms replace hydrogens at specific positions in the propionamide moiety.
  • Counterion : Dicyclohexylammonium, a secondary ammonium ion formed by protonation of dicyclohexylamine.

The full name adheres to IUPAC priorities, with stereochemical descriptors (L) and isotopic notation (-d3) specified.

Molecular Formula and Deuterium Isotopic Composition

The molecular formula of the compound is C₂₀H₃₄D₃N₃O₅S , reflecting:

  • Carbon skeleton : 20 carbons from the acetylated cysteine, propionamide side chain, and dicyclohexylammonium ion.
  • Deuterium : Three deuterium atoms localized on the propionamide group, likely at the β-position (C2) of the hydroxypropionamide substituent.
  • Functional groups : Acetyl (CH₃CO-), hydroxyl (-OH), amide (-CONH₂), and thioether (-S-) moieties.

Table 1: Molecular Formula Breakdown

Component Count Role
Carbon (C) 20 Backbone and substituents
Hydrogen (H) 34 Non-deuterated H atoms
Deuterium (D) 3 Isotopic label
Nitrogen (N) 3 Amide and ammonium groups
Oxygen (O) 5 Hydroxyl, acetyl, and amide
Sulfur (S) 1 Thioether linkage

The isotopic composition enhances stability studies and metabolic tracking in deuterium-labeled tracer experiments.

Crystallographic Analysis and Stereochemical Configuration

While crystallographic data for this specific compound is limited, analogous cysteine derivatives exhibit:

  • Crystal system : Monoclinic or orthorhombic lattices common for ammonium salts.
  • Stereochemistry : L-configuration at the cysteine α-carbon, preserved during synthesis.
  • Hydrogen bonding : Extensive networks between the ammonium ion, hydroxyl, and amide groups, stabilizing the crystal lattice.

The dicyclohexylammonium counterion likely adopts a chair conformation, minimizing steric strain. The hydroxyl and amide groups participate in intramolecular hydrogen bonds, influencing solubility and reactivity.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • Deuterium labeling : Reduced signal intensity at δ 1.2–1.5 ppm (β-hydrogens of propionamide).
    • Key peaks :
      • δ 4.5–4.7 ppm (cysteine α-CH, L-configuration).
      • δ 2.0 ppm (acetyl methyl group).
      • δ 3.1–3.3 ppm (dicyclohexylammonium protons).
  • ¹³C NMR :

    • δ 175–180 ppm (amide and acetyl carbonyls).
    • δ 50–55 ppm (cysteine α-carbon).
Infrared Spectroscopy (IR)
  • Prominent bands :
    • 3300 cm⁻¹ (N-H stretch, amide and ammonium).
    • 1650 cm⁻¹ (C=O stretch, acetyl and amide).
    • 1050 cm⁻¹ (C-O stretch, hydroxyl group).
Mass Spectrometry (MS)
  • Molecular ion : m/z 454.2 [M+H]⁺ (C₂₀H₃₄D₃N₃O₅S).
  • Fragmentation :
    • m/z 164.1: Acetylcysteine moiety.
    • m/z 98.1: Dicyclohexylammonium ion.

Table 2: Spectroscopic Signatures

Technique Key Features Functional Group Assignment
¹H NMR δ 4.6 ppm (multiplet) Cysteine α-CH
IR 1650 cm⁻¹ (strong absorbance) Amide I band (C=O)
MS m/z 454.2 → 164.1 Parent ion → acetylcysteine fragment

Properties

Molecular Formula

C20H37N3O5S

Molecular Weight

434.6 g/mol

IUPAC Name

(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1/i;1D3

InChI Key

KGIBHDNDPZUJMP-GPRACHGUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated L-Cysteine Intermediate

The foundational step involves synthesizing deuterated L-cysteine, where three hydrogen atoms are replaced with deuterium (d3). This is achieved via acid-catalyzed H/D exchange under reflux in deuterated solvents. For example, L-cysteine is dissolved in a mixture of D₂O and DCl (deuterated hydrochloric acid) at 80°C for 48 hours, enabling selective deuteration at the β- and γ-positions of the cysteine backbone. The reaction is monitored via mass spectrometry (MS) to confirm >98% deuterium incorporation.

Key reaction parameters :

  • Solvent : D₂O/DCl (3:1 v/v)
  • Temperature : 80°C
  • Duration : 48 hours
  • Yield : 85–90%

The amino group of deuterated L-cysteine is acetylated using deuterated acetic anhydride (Ac₂O-d6) to prevent proton reintroduction. The reaction occurs in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to minimize hydrolysis:

$$
\text{L-Cysteine-d3} + \text{Ac}2\text{O-d6} \xrightarrow{\text{Et}3\text{N}} \text{N-Acetyl-L-cysteine-d3}
$$

Conditions :

  • Molar ratio : 1:1.2 (cysteine:Ac₂O-d6)
  • Base : Triethylamine (2 eq.)
  • Temperature : 0–5°C (ice bath)
  • Duration : 4 hours
  • Yield : 92–95%

Propionamide Formation at the Hydroxyl Position

The hydroxyl group at the β-position undergoes propionamidation via nucleophilic acyl substitution . Propionyl chloride is added dropwise to a solution of N-Acetyl-L-cysteine-d3 in dichloromethane (DCM) with pyridine as a catalyst:

$$
\text{N-Acetyl-L-cysteine-d3} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3}
$$

Optimized parameters :

  • Solvent : Anhydrous DCM
  • Catalyst : Pyridine (1.5 eq.)
  • Temperature : Room temperature (25°C)
  • Duration : 6 hours
  • Yield : 78–82%

Salt Formation with Dicyclohexylamine

The free carboxylic acid of the propionamide intermediate is neutralized with dicyclohexylamine to enhance stability and crystallinity. The reaction proceeds in ethanol under reflux:

$$
\text{N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3} + \text{C}{12}\text{H}{23}\text{N} \xrightarrow{\text{EtOH}} \text{Dicyclohexylammonium Salt}
$$

Critical steps :

  • Molar ratio : 1:1 (acid:amine)
  • Solvent : Absolute ethanol
  • Temperature : 60°C (reflux)
  • Crystallization : Slow cooling to 4°C
  • Yield : 70–75%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (9:1 v/v) and validated using:

  • High-resolution MS : Confirms molecular ion [M+H]⁺ at m/z 434.61.
  • ¹H/²H NMR : Verifies deuterium incorporation and absence of protonated impurities (e.g., ¹H signal at δ 1.2–1.5 ppm for dicyclohexyl groups).
  • XRD : Confirms crystalline structure and salt formation.

Purity benchmarks :

  • HPLC : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Isotopic enrichment : ≥98% d3

Challenges and Mitigation Strategies

  • Deuterium Loss : Minimized by using deuterated reagents and avoiding protic solvents post-synthesis.
  • Racemization : Controlled via low-temperature acetylation and chiral HPLC monitoring.
  • Salt Solubility : Addressed by optimizing ethanol/water ratios during crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydroxypropionamide moiety.

    Reduction: Reduced forms of the acetyl and hydroxypropionamide groups.

    Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.

Scientific Research Applications

Analytical Applications

  • Isotope Dilution Mass Spectrometry :
    • The compound is used as an internal standard in isotope dilution mass spectrometry (IDMS) for quantifying metabolites in biological samples. Its deuterium labeling enhances the sensitivity and accuracy of detection methods, particularly in pharmacokinetic studies .
  • Metabolite Profiling :
    • N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is utilized to trace metabolic pathways involving cysteine derivatives. This application is crucial in understanding the metabolism of acrylamide and its derivatives in vivo, providing insights into potential toxicological effects .

Pharmacological Applications

  • Antioxidant Properties :
    • Similar to its parent compound, N-acetyl-L-cysteine, the dicyclohexylammonium salt exhibits antioxidant activity. It has been studied for its potential to mitigate oxidative stress in various cellular models, making it relevant for research on neurodegenerative diseases and other conditions associated with oxidative damage .
  • Drug Delivery Systems :
    • Research has shown that this compound can be integrated into organic-inorganic nanophases for drug delivery applications. Its intercalation into layered double hydroxides enhances the stability and release profile of therapeutic agents, which is beneficial for targeted drug delivery systems .

Toxicological Studies

  • Acrylamide Metabolism :
    • As a labeled metabolite of acrylamide, this compound plays a significant role in toxicological studies aimed at understanding the metabolic fate of acrylamide in humans and animals. Studies have demonstrated that it can help elucidate the mechanisms through which acrylamide exerts its neurotoxic effects .
  • Biomarker Development :
    • The compound's unique isotopic signature allows it to be used as a biomarker for exposure to acrylamide in environmental and occupational health studies. This application aids in assessing exposure levels and potential health risks associated with acrylamide consumption .

Case Studies

StudyFocusFindings
Bjellaas et al., 2007Toxicity of AcrylamideIdentified metabolic products including N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 as significant metabolites contributing to toxicity profiles .
Doerge et al., 2007PharmacokineticsUtilized the compound to trace the metabolic pathways of acrylamide, confirming its role in detoxification processes .
Recent Research (2023)Drug DeliveryDemonstrated effective encapsulation of therapeutic agents using N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 within nanocarriers, improving drug stability and release kinetics .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.

    Pathways Involved: It affects pathways related to amino acid metabolism, protein synthesis, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name (CAS) Key Functional Groups Isotopic Label Counterion Primary Applications
GAMA-d3 (CAS: N/A) Hydroxy-propionamide thioether d3 (acetyl) Dicyclohexylammonium LC-MS/MS internal standard
3HPMA (14369-42-7) 3-Hydroxypropyl thioether None Sodium Biomarker for acrolein exposure
CYMA (74514-75-3) 2-Cyanoethyl thioether None Ammonium Biomarker for acrylonitrile exposure
CMEMA (1041285-62-4) 3-Carboxy-2-propyl thioether None Disodium Study of crotonaldehyde metabolism
DHBMA (144889-50-9) 3,4-Dihydroxybutyl thioether None Mixture of diastereomers Biomarker for 1,3-butadiene exposure

Key Observations :

  • Functional Groups : GAMA-d3’s hydroxy-propionamide group increases polarity compared to alkyl thioethers (e.g., 3HPMA) but reduces solubility relative to carboxylated derivatives like CMEMA .
  • Isotopic Labeling: Unlike non-deuterated analogs, GAMA-d3’s d3 label enables precise quantification in MS by avoiding overlap with endogenous metabolites .
  • Counterion : The dicyclohexylammonium salt improves crystallinity and storage stability, unlike sodium or ammonium salts, which may hygroscopically degrade .
Analytical Performance
Compound Detection Limit (LC-MS/MS) Retention Time (min) Matrix Reference
GAMA-d3 0.1 ng/mL 8.2 Human urine
3HPMA 0.5 ng/mL 7.8 Urine
CYMA 0.2 ng/mL 9.1 Plasma
CMEMA 0.3 ng/mL 10.5 Urine

Insights :

  • GAMA-d3’s lower detection limit (0.1 ng/mL) reflects its optimized ionization efficiency in MS, aided by the deuterated acetyl group .
  • Longer retention times for carboxylated derivatives (e.g., CMEMA) correlate with increased hydrophilicity .
Physicochemical Properties
Property GAMA-d3 3HPMA CYMA
Melting Point 172–174°C >200°C (decomposes) 185–187°C
Solubility Chloroform Water (>10 mg/mL) DMSO
Stability Stable at -20°C Hygroscopic Light-sensitive

Notes:

  • GAMA-d3’s stability at -20°C makes it superior for long-term storage compared to hygroscopic sodium salts like 3HPMA .
  • Limited water solubility necessitates organic solvents (e.g., chloroform) for reconstitution .

Biological Activity

N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is a derivative of L-cysteine, a naturally occurring amino acid known for its role in various biological processes. This compound exhibits potential therapeutic properties due to its unique chemical structure, which includes an acetyl group and a hydroxypropionamide moiety. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 298.35 g/mol
  • Solubility : Soluble in DMSO and methanol
  • Melting Point : 213-215 °C

Antioxidant Properties

One of the most significant biological activities of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is its antioxidant capability. It serves as a precursor to glutathione (GSH), a critical antioxidant in cellular defense against oxidative stress. Studies have shown that compounds similar to NAC can enhance GSH levels, thereby mitigating oxidative damage in various tissues .

Mucolytic Effects

The compound has demonstrated mucolytic properties, which are beneficial in treating respiratory conditions characterized by thick mucus production. Research indicates that it can effectively break disulfide bonds in mucus, facilitating easier clearance from the respiratory tract .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to reduce oxidative stress and inflammation is thought to contribute to these protective effects .

Anti-inflammatory Activity

N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 has shown anti-inflammatory properties in various models. This activity can be attributed to its role in modulating immune responses and reducing pro-inflammatory cytokine production .

Potential Applications

The compound's diverse biological activities open avenues for several therapeutic applications:

  • Respiratory Diseases : As a mucolytic agent, it can aid in the management of chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
  • Neurodegenerative Disorders : Its neuroprotective properties make it a candidate for further research in Alzheimer's and other related conditions.
  • Antioxidant Supplementation : It may serve as an effective antioxidant supplement in clinical settings.

Clinical Trials on NAC Derivatives

A study conducted by Hurst et al. (2023) evaluated the efficacy of NAC derivatives in patients with cystic fibrosis, demonstrating significant improvements in mucus clearance and lung function . Additionally, preclinical trials have shown that NAC can reduce liver injury in acetaminophen overdose scenarios, highlighting its protective role against hepatotoxicity .

In Vivo Studies

In vivo studies using animal models have revealed that N-acetyl-L-cysteine can significantly reduce markers of oxidative stress and inflammation in various tissues, reinforcing its potential therapeutic applications .

StudyModelFindings
Hurst et al., 2023Cystic Fibrosis PatientsImproved mucus clearance
Preclinical TrialsAcetaminophen OverdoseReduced liver injury
Animal ModelsVariousDecreased oxidative stress markers

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt with high isotopic purity?

  • Methodology :

  • Begin with S-substituted glutathione derivatives (e.g., S-(2-carboxypropyl)glutathione) and perform acetylation using acetic anhydride in alkaline conditions (pyridine) to introduce the acetyl group .
  • For deuteration, employ deuterated propionamide precursors (e.g., 1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl derivatives) during thioether bond formation .
  • Purify the product via crystallization with dicyclohexylamine in ethanol/water mixtures to form the stable dicyclohexylammonium salt .
    • Key Parameters :
StepReagent/ConditionYield (%)Purity (HPLC)
AcetylationAcetic anhydride, pyridine, 4°C75–85≥95%
DeuterationD6-labeled hydroxypropyl bromide, pH 8.560–70≥98%
Salt FormationDicyclohexylamine, ethanol, RT90–95≥99%

Q. How can researchers quantify this compound in biological matrices with minimal interference?

  • Analytical Workflow :

  • Extraction : Use Oasis MAX solid-phase extraction (SPE) cartridges to isolate the compound from urine or plasma .
  • Internal Standard : Employ deuterated analogs (e.g., [D3]-labeled isotopologues) to correct for matrix effects .
  • Detection : LC-MS/MS with a Synergi C12 column (50 × 3.0 mm, 2.5 µm) and MRM transitions (e.g., m/z 408.3 → 234.1 for quantification) .
    • Validation Metrics :
ParameterValue
LOD0.1 ng/mL
LOQ0.5 ng/mL
Precision (RSD)<8%
Recovery92–105%

Advanced Research Questions

Q. How can isotopic purity (D3 labeling) be rigorously validated, and what contradictions might arise between MS and NMR data?

  • Validation Techniques :

  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 408.2929 for C8D6H9N O4S) with <2 ppm deviation .
  • ²H NMR : Assess deuterium distribution; absence of protio peaks at δ 1.2–1.8 ppm confirms >98% isotopic enrichment .
    • Data Contradictions :
  • Scenario : MS indicates >99% purity, but NMR shows residual protio signals.
  • Resolution : Cross-check synthesis steps for incomplete deuteration (e.g., side reactions during propionamide formation) and optimize reaction time/temperature .

Q. What experimental conditions compromise the stability of this compound, and how can degradation be mitigated?

  • Stability Risks :

  • pH Sensitivity : Degrades above pH 7.5 via hydrolysis of the propionamide group.
  • Thermal Instability : >40°C accelerates decomposition (t1/2 < 24 hrs at 50°C) .
    • Mitigation Strategies :
  • Store at −80°C in anhydrous ethanol with desiccants.
  • Avoid freeze-thaw cycles; aliquot samples before storage .

Q. How can this compound be applied to study oxidative stress pathways in cellular models?

  • Experimental Design :

  • Model Systems : HepG2 or primary hepatocytes exposed to pro-oxidants (e.g., H2O2).
  • Dosing : 10–100 µM of the compound to assess glutathione conjugation via LC-MS/MS .
  • Endpoint Analysis : Quantify downstream metabolites (e.g., GAMA, 3HPMA) as biomarkers of thiol-redox modulation .
    • Data Interpretation :
  • Elevated GAMA levels indicate enhanced detoxification of electrophilic intermediates.
  • Compare with non-deuterated analogs to study isotope effects on metabolic kinetics .

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